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Compound of Interest

Compound Name: Parmodulin 2

Cat. No.: B1676637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of Parmodulin 2, also known as

ML161, a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).

Identified through high-throughput screening, Parmodulin 2 represents a significant tool in the

study of PAR1 signaling and a promising lead for the development of novel antithrombotic

therapies.[1][2] This guide details its discovery, mechanism of action, and the key experimental

protocols used for its characterization, presenting quantitative data and process diagrams to

facilitate understanding and replication.

Discovery and Chemical Properties
Parmodulin 2 (ML161) was identified from a high-throughput screen of over 300,000

compounds in the NIH Molecular Libraries collection.[1] The screen aimed to find inhibitors of

PAR1-mediated dense granule release in platelets, a key event in thrombus formation.[1]

Parmodulin 2 emerged from a 1,3-diaminobenzene scaffold and was optimized through

structure-activity relationship (SAR) studies to enhance potency and plasma stability.[1]

Chemical Name: 2-Bromo-N-[3-[(1-oxobutyl)amino]phenyl]benzamide

Synonyms: ML161, Parmodulin 2
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Molecular Formula: C₁₇H₁₇BrN₂O₂

Molecular Weight: 361.23 g/mol

CAS Number: 423735-93-7

Synthesis Process
Parmodulin 2 was synthesized at the Broad Institute as part of the NIH Molecular Libraries

Program.[3] While detailed, step-by-step synthesis protocols are not available in the public

literature, its structure consists of a 1,3-diaminobenzene core with a 2-bromobenzamide group

at one amine and a butanoylamide group at the other. The synthesis would logically involve the

acylation of 3-aminoaniline as a key step.

Mechanism of Action: Allosteric Inhibition of PAR1
Parmodulin 2 functions as a potent, non-competitive, and reversible allosteric inhibitor of

PAR1.[2] Unlike orthosteric antagonists like vorapaxar, which bind to the ligand-binding site,

parmodulins act at the cytosolic face of the receptor.[4] This allosteric modulation results in

"biased signaling."

Specifically, Parmodulin 2 selectively inhibits Gαq-mediated signaling downstream of PAR1

activation. This blockade prevents key platelet activation events such as intracellular calcium

mobilization and aggregation.[2] However, it does not appear to inhibit Gα12/13-mediated

pathways, which are responsible for platelet shape change.[2] This selective inhibition may

contribute to a better safety profile, potentially reducing the bleeding risks associated with

broad PAR1 antagonists.
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Caption: PAR1 signaling pathway and site of Parmodulin 2 inhibition.

Quantitative Data Summary
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The following table summarizes the key quantitative metrics reported for Parmodulin 2
(ML161).

Parameter Value Assay/Model Reference

IC₅₀ vs PAR1 0.26 µM
P-selectin Expression

(Human Platelets)

MedChemExpress.co

m

IC₅₀ vs PAR1 300 nM

Platelet Activation

(Dense Granule

Release)

researchgate.net

In Vivo Efficacy 73% Inhibition (AUC)
Laser-Induced

Thrombosis (Mouse)

MedChemExpress.co

m

In Vivo Dose 5 mg/kg (IV)
Laser-Induced

Thrombosis (Mouse)

MedChemExpress.co

m

Experimental Protocols
Detailed methodologies for the key experiments used to characterize Parmodulin 2 are

provided below.

In Vitro P-Selectin Expression Assay
This flow cytometry-based assay quantifies platelet activation by measuring the surface

expression of P-selectin (CD62P), a protein translocated from α-granules to the platelet surface

upon activation.

Methodology:

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain

platelet-rich plasma (PRP). Wash platelets in a suitable buffer (e.g., modified HEPES-

Tyrodes buffer) to remove plasma components.

Compound Incubation: Incubate washed platelets with varying concentrations of

Parmodulin 2 or vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at

37°C.
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Agonist Stimulation: Stimulate platelets with a PAR1 agonist, such as thrombin or SFLLRN,

to induce activation.

Antibody Staining: Add a fluorescently-labeled anti-P-selectin (anti-CD62P) antibody and

incubate in the dark.

Flow Cytometry Analysis: Analyze the platelet population using a flow cytometer to measure

the fluorescence intensity, which corresponds to the level of P-selectin expression.

Data Analysis: Calculate the percentage of P-selectin positive platelets or the mean

fluorescence intensity and plot against the inhibitor concentration to determine the IC₅₀.

Preparation Assay Analysis
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Caption: Workflow for the P-Selectin Expression Assay.

In Vitro Platelet Aggregation Assay
This assay measures the ability of an inhibitor to prevent platelet clumping (aggregation) in

response to an agonist, typically by monitoring changes in light transmittance through a platelet

suspension.

Methodology:

Platelet Preparation: Prepare washed human platelets as described in the P-selectin assay.

Compound Incubation: Pre-incubate the platelet suspension with Parmodulin 2 or vehicle

for 30 minutes at 37°C.

Aggregometry: Place the platelet suspension in a cuvette within a platelet aggregometer,

which maintains the temperature at 37°C and stirs the sample.
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Agonist Addition: Add a PAR1 agonist (e.g., 2-3 µM SFLLRN) to initiate aggregation.

Data Acquisition: Record the change in light transmittance over time. As platelets aggregate,

the suspension becomes clearer, increasing light transmittance. Unstimulated platelets are

set to 0% transmittance, and buffer alone is 100%.

Data Analysis: Determine the maximum percentage of aggregation for each concentration of

Parmodulin 2 and calculate the IC₅₀.

Preparation Measurement Analysis
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Caption: Workflow for the Platelet Aggregation Assay.

Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the increase in intracellular free calcium concentration following receptor

activation, a key signaling event downstream of Gαq coupling.

Methodology:

Cell Culture: Plate adherent endothelial cells (e.g., HUVECs) or PAR1-expressing cell lines

(e.g., COS-7, HEK293) in multiwell plates.

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2

AM) by incubating them in a suitable buffer for 30-60 minutes at 37°C. Intracellular esterases

cleave the AM ester, trapping the dye inside the cells.

Compound Incubation: Wash the cells and incubate with various concentrations of

Parmodulin 2 or vehicle control.
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Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®).

Measure the baseline fluorescence.

Agonist Injection: Inject a PAR1 agonist (e.g., SFLLRN) into the wells and immediately begin

recording fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular

Ca²⁺. Calculate the peak fluorescence response for each inhibitor concentration to determine

the IC₅₀.
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Caption: Workflow for the Intracellular Calcium Mobilization Assay.
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In Vivo Laser-Induced Cremaster Arteriole Thrombosis
Model
This intravital microscopy model allows for the real-time visualization and quantification of

thrombus formation in live animals following a controlled vascular injury.

Methodology:

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6J) and surgically exteriorize the

cremaster muscle for visualization under a microscope.

Compound Administration: Administer Parmodulin 2 (e.g., 5 mg/kg) or vehicle control

intravenously via a jugular vein cannula.

Platelet Labeling: Inject a fluorescently-labeled anti-platelet antibody (e.g., DyLight 647-

conjugated anti-GP1bβ) to visualize platelets.

Vessel Injury: Identify a cremaster arteriole (30-50 µm diameter) and induce a standardized

injury using a focused laser pulse.

Image Acquisition: Record fluorescence video of the injury site for a set period (e.g., 5-10

minutes) to capture platelet accumulation and thrombus formation.

Data Analysis: Quantify the fluorescence intensity of the developing thrombus over time.

Calculate the area under the curve (AUC) to represent total platelet accumulation and

compare between treated and control groups.
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Caption: Workflow for the In Vivo Laser-Induced Thrombosis Model.
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Conclusion
Parmodulin 2 (ML161) is a well-characterized small molecule that serves as a critical tool for

investigating PAR1 biology. Its unique mechanism as a biased allosteric inhibitor differentiates

it from traditional orthosteric antagonists and provides a valuable pharmacological probe for

dissecting G-protein signaling pathways. The demonstrated in vivo efficacy in preclinical

models of thrombosis, coupled with a potentially favorable safety profile, underscores its

importance as a lead compound for the development of next-generation antiplatelet therapies.

The detailed protocols and data presented in this guide are intended to support further

research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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